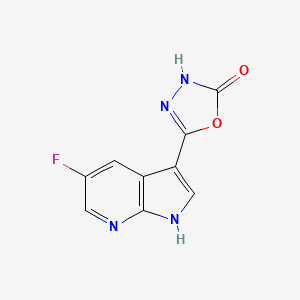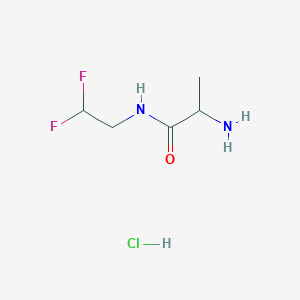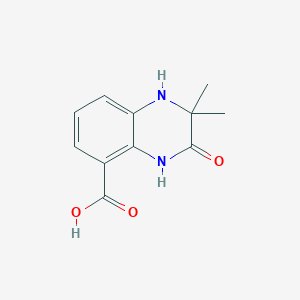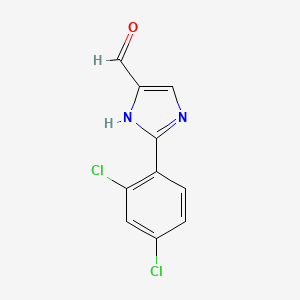
2,4-Bis(trifluoromethyl)mandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(trifluoromethyl)mandelic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring of mandelic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2,4-Bis(trifluoromethyl)mandelic acid are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using bismuth catalysts.
Substitution: Trifluoromethyl groups can participate in substitution reactions, introducing other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bismuth catalysts for oxidation and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4-Bis(trifluoromethyl)mandelic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(trifluoromethyl)mandelic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)mandelic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- Methyl 4-(trifluoromethyl)benzoate
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2,4-Bis(trifluoromethyl)mandelic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This compound’s distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C10H6F6O3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-[2,4-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)4-1-2-5(7(17)8(18)19)6(3-4)10(14,15)16/h1-3,7,17H,(H,18,19) |
Clave InChI |
KFPFBJBTNVPDGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
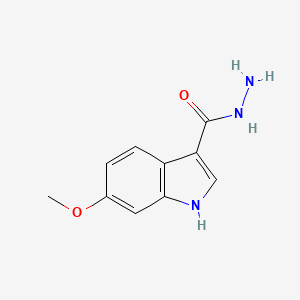
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)

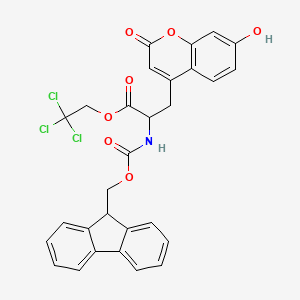
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)


